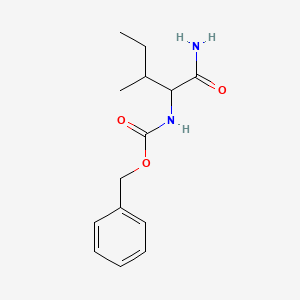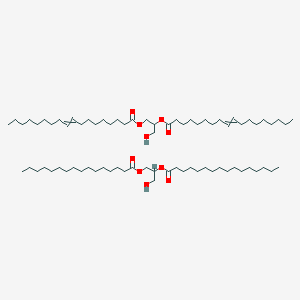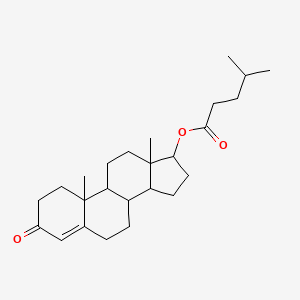![molecular formula C22H36O4 B15287156 2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone](/img/structure/B15287156.png)
2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone is an organic compound with the molecular formula C22H36O4 It is a derivative of benzoquinone, characterized by the presence of a hydroxyl group, a methoxy group, and a long pentadecyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hydroquinone derivatives and long-chain alkyl halides.
Alkylation: The hydroquinone derivative undergoes alkylation with a pentadecyl halide in the presence of a strong base, such as potassium carbonate, to introduce the pentadecyl chain.
Methoxylation: The resulting intermediate is then subjected to methoxylation using a methoxy donor, such as dimethyl sulfate, under basic conditions to introduce the methoxy group.
Oxidation: Finally, the compound is oxidized to form the benzoquinone structure using an oxidizing agent like potassium permanganate or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and reaction time, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: It can be reduced to hydroquinone derivatives using reducing agents like sodium borohydride.
Substitution: The hydroxyl and methoxy groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted benzoquinone derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone involves its interaction with molecular targets and pathways, such as:
Oxidative Stress: The compound can modulate oxidative stress by acting as an antioxidant or pro-oxidant, depending on the cellular environment.
Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory and cancer pathways, leading to therapeutic effects.
Signal Transduction: The compound can influence signal transduction pathways, affecting cellular processes like apoptosis and proliferation.
Comparación Con Compuestos Similares
2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone can be compared with other similar compounds, such as:
2-Hydroxy-5-methoxybenzoquinone: Lacks the long pentadecyl chain, resulting in different solubility and biological properties.
2-Hydroxy-3-pentadecylbenzoquinone:
5-Methoxy-3-pentadecylbenzoquinone: Lacks the hydroxyl group, altering its chemical behavior and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and the long alkyl chain, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C22H36O4 |
|---|---|
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
2-hydroxy-5-methoxy-3-pentadecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)19(23)17-20(26-2)22(18)25/h17,24H,3-16H2,1-2H3 |
Clave InChI |
LLHUGCSADCEHKM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![([Ir(dF(CF3ppy)2)(5,5'-CF3-bpy)]PF6](/img/structure/B15287095.png)





![((12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl)oxy)methyl methyl carbonate](/img/structure/B15287130.png)


![8-[[(3R,4S,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-1,7-naphthyridin-2-one](/img/structure/B15287141.png)

![2-[[2-[Bis(carboxymethyl)amino]-3-[(2-bromoacetyl)amino]-3-phenylpropyl]-(carboxymethyl)amino]acetic acid](/img/structure/B15287143.png)

